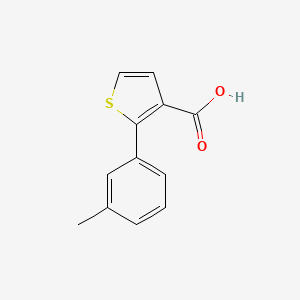

2-m-Tolyl-thiophene-3-carboxylic Acid

Description

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

2-(3-methylphenyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)11-10(12(13)14)5-6-15-11/h2-7H,1H3,(H,13,14) |

InChI Key |

STAJEOHGLNSMKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CS2)C(=O)O |

Origin of Product |

United States |

Synthesis and Characterization of 2 M Tolyl Thiophene 3 Carboxylic Acid

The synthesis of 2-m-tolyl-thiophene-3-carboxylic acid is effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This modern synthetic method provides an efficient route to forming the crucial aryl-thiophene bond.

The specific reported synthesis involves the reaction of 2-bromothiophene-3-carboxylic acid with m-tolylboronic acid . lookchem.com The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and requires a base, such as potassium carbonate, to proceed. The process is typically carried out in a mixed solvent system of toluene (B28343) and isopropyl alcohol at an elevated temperature of 80 °C for several hours under an inert atmosphere to prevent degradation of the catalyst and reactants. lookchem.com The final product is isolated after an acidic workup. lookchem.com

Characterization of the final compound would rely on standard spectroscopic techniques. While specific data for this exact compound is not detailed in the provided search results, the structural elucidation of similar aryl-thiophene derivatives commonly involves High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the connectivity of the atoms and the substitution pattern on the aromatic rings. mdpi.commdpi.com

Table 2: Synthesis and Properties of this compound

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1108172-92-4 lookchem.com |

| Molecular Formula | C₁₂H₁₀O₂S lookchem.com |

| Molecular Weight | 218.276 g/mol lookchem.com |

| Synthetic Route | Suzuki-Miyaura cross-coupling lookchem.com |

| Reactants | 2-bromothiophene-3-carboxylic acid, m-tolylboronic acid lookchem.com |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) lookchem.com |

| Typical Characterization | NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy mdpi.commdpi.com |

Chemical Properties and Reactivity of 2 M Tolyl Thiophene 3 Carboxylic Acid

The chemical behavior of 2-m-tolyl-thiophene-3-carboxylic acid is dictated by the interplay of its three constituent parts: the thiophene (B33073) ring, the carboxylic acid group, and the m-tolyl substituent.

Acidity : The carboxylic acid group is the most reactive site for acid-base chemistry, making the compound a Brønsted-Lowry acid that can donate a proton to a base to form a carboxylate salt. wikipedia.org

Carboxylic Acid Reactions : The -COOH group can be converted into a variety of derivatives. For example, reaction with an alcohol under acidic conditions yields an ester (Fischer esterification), while reaction with an amine, often after activation of the carboxylic acid (e.g., by conversion to an acyl chloride with thionyl chloride), produces an amide. mdpi.comwikipedia.org

Thiophene Ring Reactivity : The thiophene ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The tolyl group is activating, while the carboxylic acid group is deactivating.

Tolyl Group Reactivity : The methyl group on the tolyl ring offers a site for reactions such as free-radical halogenation or oxidation under specific, often harsh, conditions.

Table 3: Predicted Chemical Reactivity

| Functional Group | Type of Reaction | Potential Products |

| Carboxylic Acid | Esterification | Esters wikipedia.org |

| Amidation (via acyl chloride) | Amides mdpi.comwikipedia.org | |

| Reduction | Primary Alcohol wikipedia.org | |

| Thiophene Ring | Electrophilic Substitution | Halogenated or nitrated thiophene derivatives |

| Tolyl (Methyl Group) | Oxidation | Benzoic acid derivative |

Applications and Utility in Chemical Research

Strategies for Thiophene-3-carboxylic Acid Core Synthesis

The formation of the thiophene-3-carboxylic acid core is a critical first step. Various synthetic strategies, including classical cyclization reactions and modern microwave-assisted protocols, have been developed to efficiently construct this heterocyclic system.

Cycloaddition and annulation reactions represent a powerful strategy for the de novo synthesis of the thiophene ring. These methods typically involve the reaction of a sulfur-containing compound with a suitable C3 or C4 synthon, followed by aromatization to form the thiophene ring.

One notable approach involves a [3+2] cycloaddition reaction. For instance, the reaction of α-mercapto ketones with 3-(substituted-silyl)propiolates, catalyzed by potassium tert-butoxide, provides a direct route to 2-(substituted-silyl)thiophene-3-carboxylates. researchgate.net This method is advantageous due to its use of an environmentally friendly catalyst and its ability to produce a library of substituted thiophene-3-carboxylic acid derivatives in moderate to good yields. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| α-mercapto ketone | 3-(substituted-silyl)propiolate | Potassium tert-butoxide | 2-(substituted-silyl)thiophene-3-carboxylate | Moderate to Good researchgate.net |

| 3-mercapto-2-butanone | methyl 3-methoxyacrylate | Acid-catalyzed aromatization | thiophene-3-carboxylate | ~60% (6 steps) researchgate.net |

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, is particularly amenable to microwave irradiation. researchgate.netresearchgate.net

In a typical microwave-assisted Gewald reaction, a ketone or aldehyde, an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur are reacted in the presence of a base. organic-chemistry.orgsemanticscholar.org This one-pot synthesis provides rapid access to 2-amino-thiophene-3-carboxylic acid esters and amides. researchgate.netresearchgate.net The use of microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher purity products compared to conventional heating methods. researchgate.netorganic-chemistry.org For example, a two-minute microwave irradiation has been shown to be sufficient for the synthesis of several 2-aminothiophene-3-carboxylic acid derivatives. researchgate.net Solvent-free conditions, often employed in conjunction with microwave heating, further enhance the green credentials of this methodology. researchgate.net

| Reactants | Conditions | Product | Reaction Time | Yield |

| Ketone/Aldehyde, Activated Nitrile, Sulfur, Morpholine (B109124) | Microwave, 70°C, Ethanol | 3,5-disubstituted 2-aminothiophene | 20 minutes | High organic-chemistry.org |

| Ketone, Cyanoacetate, Sulfur, Morpholine | Microwave, Solvent-free | 2-amino-thiophene-3-carboxylic derivative | Several minutes | High (84-95% for some derivatives) researchgate.net |

Installation of the m-Tolyl Moiety at the 2-Position of the Thiophene Ring

Once the thiophene-3-carboxylic acid core (or a suitable precursor) is in hand, the next critical step is the introduction of the m-tolyl group at the 2-position. Transition metal-catalyzed cross-coupling reactions and directed arylation methods are the premier strategies for achieving this transformation.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. nih.govntnu.no This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov

In the context of synthesizing this compound, a common approach is the coupling of a 2-halothiophene-3-carboxylic acid derivative (e.g., 2-bromo- or 2-iodothiophene-3-carboxylic acid) with m-tolylboronic acid. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄). mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. ntnu.noresearchgate.net While high catalyst loadings were sometimes required in the past, modern catalytic systems, such as those employing bulky phosphine ligands like SPhos, allow for high yields with much lower catalyst loadings. nih.gov

| Thiophene Substrate | Boronic Acid | Catalyst System | Base | Yield |

| 2-Bromothiophene derivative | m-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | High nih.gov |

| 2-Halothiophene-3-carboxylate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Good to Excellent mdpi.com |

| 4-Bromoanisole | (5-formylthiophen-2-yl)boronic acid | XPhos precatalyst | K₃PO₄ | High ntnu.no |

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the thiophene ring with a halide or organometallic group. unipd.it This method involves the direct coupling of a C-H bond in the thiophene ring with an aryl halide. researchgate.net

For the synthesis of this compound, a directed arylation approach would involve the reaction of a thiophene-3-carboxylic acid derivative with an m-tolyl halide (e.g., m-bromotoluene). The reaction is typically catalyzed by a palladium complex, often in the presence of a phosphine ligand and a base. mdpi.com A co-catalyst, such as pivalic acid, is often added to facilitate the C-H activation step. unipd.it While direct arylation of thiophenes often occurs preferentially at the 5-position, careful selection of directing groups and reaction conditions can achieve arylation at the 2-position. researchgate.netnih.gov Continuous flow technologies have also been applied to direct arylation reactions, allowing for improved scalability and efficiency. unipd.itresearchgate.net

| Thiophene Substrate | Aryl Halide | Catalyst System | Conditions | Product |

| Thiophene derivative | Aryl bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃, PivOH, 120°C | 2-Arylthiophene |

| 3-(Methylsulfinyl)thiophene | Aryl iodide | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃, 110°C | 2-Aryl-3-(methylsulfinyl)thiophene |

| Furanyl/Thiofuranyl substrate | Aryl bromide | Pd(II) complex | K₂CO₃, 120°C | 2-Aryl-furan/thiophene |

Functional Group Interconversion for Carboxylic Acid Formation

The final step in the synthesis of this compound is the formation of the carboxylic acid group. This is often achieved through the hydrolysis of a precursor functional group, such as a nitrile or an ester, or through the carboxylation of an organometallic intermediate.

One of the most common methods is the hydrolysis of a nitrile (a -C≡N group) to a carboxylic acid. libretexts.orgnih.gov This transformation can be carried out under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk Acidic hydrolysis, typically using a strong acid like hydrochloric acid, directly yields the carboxylic acid. libretexts.orggoogle.com Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemguide.co.ukweebly.com

Another powerful method for introducing a carboxylic acid group is the carboxylation of a Grignard reagent. nih.gov This involves the formation of a Grignard reagent from a 3-halothiophene derivative (e.g., 2-m-tolyl-3-bromothiophene) by reaction with magnesium metal. nih.gov The resulting Grignard reagent is then reacted with carbon dioxide (often bubbled through the reaction mixture as a gas or added as dry ice), followed by an acidic workup to produce the desired carboxylic acid. libretexts.orgyoutube.com This method is particularly useful as it extends the carbon chain by one carbon atom. youtube.com

Finally, the carboxylic acid can be obtained through the oxidation of a corresponding primary alcohol or aldehyde. For example, a 2-m-tolyl-3-thienylmethanol or 2-m-tolyl-thiophene-3-carbaldehyde can be oxidized to the carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. researchgate.netmdpi.comwikipedia.org

| Precursor | Reagents | Method |

| 2-m-Tolyl-thiophene-3-carbonitrile | H₃O⁺ or NaOH then H₃O⁺ | Nitrile Hydrolysis libretexts.orgchemistrysteps.com |

| 2-m-Tolyl-3-bromothiophene | 1. Mg, 2. CO₂, 3. H₃O⁺ | Grignard Carboxylation nih.govnih.gov |

| 2-m-Tolyl-3-thienylmethanol | KMnO₄ or CrO₃/H₂SO₄ | Oxidation researchgate.netmdpi.com |

| 2-m-Tolyl-thiophene-3-carbaldehyde | Ag₂O or KMnO₄ | Oxidation researchgate.netwikipedia.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of 2-aryl-thiophene-3-carboxylic acids, including this compound, is frequently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method typically involves the reaction of a halo-thiophene carboxylic acid derivative with an appropriate arylboronic acid. The optimization of reaction conditions is a critical step to maximize product yield, minimize reaction times, and ensure the purity of the final compound. Key parameters that are systematically varied include the choice of catalyst, ligand, base, solvent system, and reaction temperature.

Optimization of Suzuki-Miyaura Coupling Parameters

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of synthesizing this compound, a common approach is the coupling of a 2-bromo- or 2-chloro-thiophene-3-carboxylic acid ester with m-tolylboronic acid. Research into analogous systems, such as the coupling of 5-bromothiophene-2-carboxylic acid esters with various arylboronic acids, provides significant insights into the optimization of these reactions. nih.gov

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount for achieving high catalytic activity and yield. While various palladium sources can be used, the ligand's nature significantly influences the stability and reactivity of the catalytic species. Studies have shown that phosphine-based ligands are highly effective. For instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst. nih.govmdpi.com More advanced catalyst systems, often involving bulky and electron-rich phosphine ligands like XPhos, have demonstrated superior performance, particularly for challenging couplings involving heteroarylboronic acids. ntnu.no

Research on the coupling of thiophene-2-boronic ester with aryl bromides highlighted the efficacy of a catalyst system based on a phosphine-based bulky ligand (L1) with a Pd(0) precursor, which showed high efficiency and turnover frequencies. nih.gov The selection of the optimal catalyst often depends on the specific substrates involved.

Effect of Base and Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.comnih.gov The choice of base can significantly impact the reaction rate and the prevalence of side reactions, such as the decomposition of the boronic acid.

The solvent system must be capable of dissolving the reactants and the catalyst while being compatible with the reaction conditions. A mixture of an organic solvent and water is often optimal. For example, studies on the synthesis of 5-arylthiophene-2-carboxylate derivatives found that a combination of 1,4-dioxane (B91453) and water provided better yields compared to dry toluene (B28343). nih.govnih.gov The presence of water can facilitate the dissolution of the inorganic base and influence the catalytic cycle. The optimization of the dioxane/water ratio has been shown to be beneficial, with yields increasing significantly when water is added, though excessive water content can be detrimental. nih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of pentyl 5-phenylthiophene-2-carboxylate, a structural analog, illustrating the impact of different parameters on the yield.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 90 | 12 | 72 | mdpi.com |

| 2 | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 16 | 62 | nih.gov |

| 3 | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/Water (4:1) | 100 | 16 | 72 | nih.gov |

| 4 | XPhos G4 (2) | K₃PO₄ | Dioxane/Water (2:1) | 100 | 4 | 85 | ntnu.no |

| 5 | Pd(dtbpf)Cl₂ (1) | K₂CO₃ | Water (micellar) | 100 | 1 | 96 | unimib.it |

Optimization of the Gewald Reaction for Thiophene Precursors

The Gewald three-component reaction (Gewald-3CR) is a powerful tool for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. nih.govresearchgate.net These 2-aminothiophene-3-carboxylic acid derivatives are valuable precursors that can be further elaborated to obtain the target this compound.

The optimization of the Gewald reaction focuses on the choice of base, solvent, and reaction method to improve yields and simplify purification.

Base and Reaction Conditions: The reaction is typically catalyzed by an organic base, such as morpholine or triethylamine (B128534). researchgate.net The basicity of the medium is critical for the cyclization step. nih.gov For instance, when using a phenolic starting material, one equivalent of triethylamine was insufficient to produce the target compound, but increasing it to three equivalents led to a high yield of 82%. nih.gov

Solvent and Work-up: While traditional organic solvents can be used, advancements have focused on greener and more efficient conditions. Microwave-assisted synthesis under solvent-free conditions has been shown to significantly reduce reaction times and produce high yields (84–95%) of 2-aminothiophene derivatives. researchgate.net The work-up procedure is often simplified in these reactions, with many products precipitating directly from the reaction mixture, allowing for isolation by simple filtration. nih.gov

The following table presents data on the synthesis of various 2-aminothiophene-3-carboxamides via the Gewald reaction, showcasing the scope and yields under optimized conditions.

| Entry | Carbonyl Compound | Cyanoacetamide Derivative | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | Cyanoacetamide | Triethylamine, Ethanol, 60°C | 85 | nih.gov |

| 2 | Benzaldehyde | N-Benzyl-2-cyanoacetamide | Triethylamine, Ethanol, RT | 91 | nih.gov |

| 3 | Acetophenone | Methyl 2-cyanoacetate | Morpholine, Methanol, 50°C | 51 | arkat-usa.org |

| 4 | Cyclopentanone | Cyanoacetamide | Morpholine, Microwave, Solvent-free | 92 | researchgate.net |

| 5 | 4-Methoxybenzaldehyde | (S)-Methyl 2-(2-cyanoacetamido)-3-methylbutanoate | Triethylamine, Ethanol, RT | 78 | nih.gov |

By optimizing these synthetic methodologies, researchers can achieve efficient and high-yielding routes to this compound and its analogues, facilitating their further investigation and application.

Chemical Reactivity and Derivatization Strategies for 2 M Tolyl Thiophene 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of derivatization reactions, including esterification, amidation, and conversion to acyl halides.

Esterification is a fundamental transformation of carboxylic acids, converting them into esters which can have altered physical, chemical, and biological properties. 2-m-Tolyl-thiophene-3-carboxylic acid can be readily converted to its corresponding esters through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This is a condensation reaction where water is produced as a byproduct. youtube.com

Alternative methods that proceed under milder conditions can also be employed. For instance, peptide coupling reagents can facilitate esterification, and silica (B1680970) chloride has been shown to be an efficient catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org These reactions allow for the introduction of a wide variety of alkyl or aryl groups, leading to a library of functionalized ester derivatives. nih.gov

Table 1: Representative Esterification Reactions

| Alcohol | Reagent/Catalyst | Resulting Ester |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methyl 2-m-tolyl-thiophene-3-carboxylate |

| Ethanol | HCl (catalytic) | Ethyl 2-m-tolyl-thiophene-3-carboxylate |

| Isopropanol | H₂SO₄ (catalytic) | Isopropyl 2-m-tolyl-thiophene-3-carboxylate |

| Phenol | TBTU, Organic Base | Phenyl 2-m-tolyl-thiophene-3-carboxylate |

The formation of an amide bond is another crucial derivatization of the carboxylic acid group, leading to thiophene-carboxamides. nih.gov Direct reaction of this compound with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be activated. bachem.com This is commonly achieved using peptide coupling reagents. uni-kiel.de

Peptide coupling involves a two-step process: activation of the carboxyl group and subsequent acylation of the amino group. bachem.com A wide range of coupling reagents have been developed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and aminium/phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.comresearchgate.net These reagents convert the carboxylic acid into a reactive intermediate that readily reacts with a primary or secondary amine to form the corresponding amide under mild conditions. nih.gov This methodology is highly versatile, allowing for the synthesis of a broad spectrum of N-substituted amides.

Table 2: Representative Amidation Reactions

| Amine | Coupling Reagent | Resulting Amide |

|---|---|---|

| Aniline | HATU, DIPEA | N-phenyl-2-m-tolyl-thiophene-3-carboxamide |

| Benzylamine | EDCI, HOBt | N-benzyl-2-m-tolyl-thiophene-3-carboxamide |

| Piperidine | PyBOP, DIPEA | (2-m-Tolylthiophen-3-yl)(piperidin-1-yl)methanone |

| Glycine methyl ester | DCC, HOBt | Methyl 2-((2-m-tolylthiophene-3-carbonyl)amino)acetate |

For many synthetic applications, it is advantageous to convert the carboxylic acid into a more reactive acyl halide, typically an acyl chloride. Acyl chlorides are valuable synthetic intermediates that can react with a wide range of nucleophiles to form esters, amides, and anhydrides, and can also participate in Friedel-Crafts acylation reactions. bachem.com

The conversion of this compound to its acyl chloride can be achieved using standard chlorinating agents. beilstein-journals.org Thionyl chloride (SOCl₂) is a common reagent for this transformation, often used with a catalytic amount of dimethylformamide (DMF). google.com Other reagents such as oxalyl chloride or phosphorus pentachloride can also be employed. google.com The resulting 2-m-Tolyl-thiophene-3-carbonyl chloride is a highly reactive species that serves as a versatile building block for further synthetic modifications.

Reactions Involving the Thiophene (B33073) Ring System

The thiophene nucleus in this compound contains two unsubstituted carbon atoms (C4 and C5) that are susceptible to further functionalization through various reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophenes, which are more reactive than benzene (B151609). pearson.com The regioselectivity of EAS on the substituted thiophene ring is dictated by the electronic effects of the existing substituents. The thiophene ring itself directs incoming electrophiles preferentially to the C2 or C5 position.

In this compound, the C2 position is occupied. The m-tolyl group at C2 is an activating, ortho-, para-directing group, which strongly activates the C5 position. The carboxylic acid at C3 is a deactivating, meta-directing group, which directs incoming electrophiles to the C5 position. Since both groups favor substitution at the C5 position, electrophilic attack is expected to occur with high regioselectivity at this site. masterorganicchemistry.comlibretexts.org

Common EAS reactions that could be applied include:

Halogenation: Reaction with bromine (Br₂) or N-bromosuccinimide (NBS) would likely yield the 5-bromo derivative.

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group at the C5 position. masterorganicchemistry.com

Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acyl group at the C5 position. orgsyn.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂, Acetic Acid | 5-Bromo-2-m-tolyl-thiophene-3-carboxylic acid |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-m-tolyl-thiophene-3-carboxylic acid |

| Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-2-m-tolyl-thiophene-3-carboxylic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, one of the unsubstituted positions on the thiophene ring (preferably the C5 position after selective halogenation as described above) must first be converted into a suitable handle, such as a halide or a boronic acid.

For example, the 5-bromo derivative obtained from electrophilic bromination can serve as a substrate for various cross-coupling reactions: researchgate.net

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can be used to form a new C-C bond at the C5 position.

Sonogashira Coupling: This reaction couples the 5-bromo derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent. rsc.org

Heck Coupling: The 5-bromo derivative can react with an alkene in the presence of a palladium catalyst to form a new C-C double bond at the C5 position.

These cross-coupling strategies provide a versatile platform for introducing a wide range of substituents onto the thiophene ring, significantly expanding the molecular diversity accessible from this compound.

Role as a Ligand in Coordination Chemistry Studies

Thiophene-containing carboxylic acids are known to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The carboxylate group is the primary site for coordination, typically acting as a monoanionic monodentate or bidentate ligand. The sulfur atom of the thiophene ring can also participate in coordination, leading to chelation and the formation of more complex structures.

Similarly, complexes of thiophene carboxamides containing a pyridine (B92270) ring have been synthesized with Zn(II), Cu(II), and Co(II). nih.govnih.gov In these cases, bidentate complexation occurs through the carbonyl oxygen and the pyridine nitrogen atoms. nih.govnih.gov The sulfur atom in the thiophene ring can also form coordination complexes with metal ions, interfering with metal-dependent enzymes, which is a mechanism for antimicrobial activity. researchgate.net

Based on these analogous systems, this compound is expected to form stable complexes with various transition metals. The coordination would primarily involve the deprotonated carboxylate group. The presence of the bulky m-tolyl group might introduce steric hindrance, potentially influencing the coordination geometry and the nuclearity of the resulting complexes. The electronic properties of the tolyl group could also modulate the electron density on the thiophene ring and the carboxylate group, thereby affecting the stability and reactivity of the metal complexes.

| Ligand | Metal Ion | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxylate | Mn(II), Co(II), Cd(II) | Monoanionic monodentate (via carboxylate oxygen) | Octahedral | researchgate.net |

| Thiophene-2-carboxylate | Cu(II) | Monoanionic monodentate (via carboxylate oxygen) | Square-planar | researchgate.net |

| N-(2-pyridyl)-3-thienylalkyl-carboxamide | Zn(II), Cu(II), Co(II) | Bidentate (via carbonyl oxygen and pyridine nitrogen) | Distorted octahedral or square pyramidal | nih.govnih.gov |

Derivatization for Enhanced Analytical Detectability in Chromatographic Techniques (e.g., LC-MS, GC-MS)

For the analysis of carboxylic acids like this compound by chromatographic methods, derivatization is often a necessary step to improve volatility for Gas Chromatography (GC) or to enhance ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

For LC-MS Analysis:

Carboxylic acids can exhibit poor retention on reversed-phase LC columns and may ionize inefficiently in common MS sources. nih.gov Derivatization converts the polar carboxylic acid group into a less polar, more easily ionizable derivative. researchgate.net Amidation is a common derivatization reaction for carboxylic acids prior to LC-MS analysis. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used. nih.gov This derivatization improves the analyte's polarity, making it more amenable to reversed-phase HPLC separation, and enhances ionization. nih.gov Another approach involves using reagents like dimethylaminophenacyl bromide (DmPABr) which can simultaneously label carboxylic acids, thiols, and amines, extending the coverage of metabolome analysis. researchgate.net

For GC-MS Analysis:

GC analysis requires analytes to be volatile and thermally stable. Carboxylic acids often have low volatility due to their polarity and tendency to form hydrogen bonds. colostate.edu Derivatization is therefore essential to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative. colostate.eduresearchgate.net

Common derivatization strategies for carboxylic acids for GC-MS include:

Esterification (Alkylation): This is the most popular method, where the carboxylic acid is converted to an ester (e.g., methyl, ethyl, or butyl ester). gcms.cz This can be achieved using reagents like BF3/methanol, H2SO4/methanol, or (trimethylsilyl)diazomethane. chromforum.org Pentafluorobenzyl bromide (PFBBr) can be used to form PFB esters, which are highly sensitive for electron capture detection (ECD). researchgate.net

Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netsigmaaldrich.com The resulting TMS esters are more volatile and thermally stable. sigmaaldrich.com

The choice of derivatization reagent for this compound would depend on the analytical technique, the desired sensitivity, and the presence of other functional groups in the sample matrix.

| Technique | Derivatization Type | Common Reagents | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| LC-MS | Amidation | 3-Nitrophenylhydrazine (3-NPH) with EDC | Improve retention and ionization efficiency | nih.gov |

| Amidation/Labeling | Dimethylaminophenacyl bromide (DmPABr) | Simultaneous labeling for broader metabolite profiling | researchgate.net | |

| GC-MS | Esterification (Alkylation) | BF3/Methanol, (Trimethylsilyl)diazomethane, PFBBr | Increase volatility and thermal stability | researchgate.netgcms.czchromforum.org |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability | researchgate.netsigmaaldrich.com |

Advanced Research Applications and Future Directions for 2 M Tolyl Thiophene 3 Carboxylic Acid

Role as a Privileged Scaffold in Target-Oriented Organic Synthesis

In medicinal chemistry and drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The thiophene (B33073) ring system is a well-established pharmacophore due to its electronic properties and planarity, which facilitate effective interactions with biological receptors. mdpi.com The electron delocalization involving the sulfur atom within the π-system gives thiophene characteristics similar to a reactive benzene (B151609) analog, making it a valuable component in molecules with diverse biological effects. mdpi.com

The 2-aryl-thiophene-3-carboxylic acid motif, exemplified by the title compound, serves as a foundational structure for building libraries of bioactive molecules. The carboxylic acid group provides a key site for modification, allowing for the formation of amides, esters, and other derivatives, while the tolyl group can be systematically altered to probe structure-activity relationships. Thiophene carboxamide scaffolds, for instance, have been investigated as promising anticancer agents. mdpi.com The inherent properties of the thiophene ring can enhance receptor binding, and its structure allows for functionalization to improve the selectivity and potency of drug candidates. mdpi.com

Contributions to Ligand Design in Organometallic Chemistry

The design of effective ligands is central to the advancement of organometallic chemistry and catalysis. 2-m-Tolyl-thiophene-3-carboxylic acid possesses multiple potential coordination sites, making it a versatile building block for new ligands. The sulfur atom in the thiophene ring and the oxygen atoms of the carboxylate group can all coordinate to metal centers.

Research on related thiophene-2-carboxylic acid complexes has demonstrated the formation of stable structures with various transition metals, including manganese(II), cobalt(II), cadmium(II), and copper(II). researchgate.net In these complexes, the thiophene carboxylate typically acts as a monoanionic ligand. researchgate.net The specific coordination mode and resulting geometry (e.g., octahedral or square-planar) depend on the metal ion and the presence of other co-ligands. researchgate.net The tolyl substituent on the this compound scaffold offers a means to introduce steric bulk and modulate the electronic properties of the resulting metal complex, thereby influencing its catalytic activity, stability, and solubility. Furthermore, thiophene-based ligands have been developed as powerful tools for fluorescent applications, such as the detection of protein aggregates associated with diseases like Alzheimer's. nih.gov

Development of Novel Fused and Spiro-Heterocyclic Systems Incorporating the Thiophene Core

The reactivity of the thiophene ring and the carboxylic acid group in this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems. These reactions are crucial for creating novel chemical entities with unique three-dimensional shapes and potential biological activities.

Fused Heterocycles: The molecule can undergo intramolecular or intermolecular cyclization reactions to form fused-ring systems. For example, derivatives of 2-aminothiophene-3-carboxylic acid are common starting materials for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with a wide range of pharmacological properties. researchgate.net By converting the carboxylic acid of this compound to a suitable functional group and introducing a reactive partner at the adjacent position, a variety of fused systems can be accessed.

Spiro-Heterocycles: Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in drug design due to their rigid and defined three-dimensional structures. nih.govviromii.com While the direct synthesis of spiro compounds from this compound is less straightforward, it can serve as a building block. The thiophene or tolyl rings can be functionalized to incorporate a ketone, which can then be used as a spiro-center for reactions with various reagents to construct spiro-thiazolidinones, spiro-oxazolines, or other heterocyclic moieties. nih.gov

Exploitation in Materials Science for Functional Molecules and Polymers

The application of thiophene derivatives extends beyond medicine into the realm of materials science, where their electronic and optical properties are highly valued.

The carboxylic acid functionality of this compound allows for its incorporation into polymers. It can act as a monomer in condensation polymerizations to form polyesters or polyamides. The inclusion of the rigid, π-conjugated 2-tolyl-thiophene unit into a polymer backbone can significantly influence the material's thermal stability, conductivity, and optical properties. Thioester functional polymers, for example, are a class of materials prepared from related building blocks. warwick.ac.uk

Non-linear optical (NLO) materials are crucial for modern technologies like optical data storage and telecommunications. nih.govacs.org Organic molecules with large delocalized π-electron systems are excellent candidates for NLO applications. nih.govresearchgate.net The typical design for such molecules follows a Donor-π-Acceptor (D-π-A) motif, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. nih.gov

This compound fits this structural paradigm perfectly. The m-tolyl group acts as an electron donor (D), the thiophene ring serves as the π-bridge, and the carboxylic acid functions as an electron acceptor (A). The delocalization of π-electrons across this framework leads to significant molecular hyperpolarizability, a key requirement for NLO activity. nih.gov Computational studies on similar D-π-A thiophene systems have shown that modifying the donor and acceptor groups can effectively tune the NLO response by altering the molecule's energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov

| Molecule ID | Energy Gap (Egap) [eV] | Linear Polarizability ⟨α⟩ [esu] | First Hyperpolarizability (βtotal) [esu] |

|---|---|---|---|

| Reference Compound | 3.12 | - | - |

| PYFD2 | 2.34 | 1.861 × 10-22 | 2.376 × 10-28 |

| MSTD7 | - | 3.485 × 10-22 | 13.44 × 10-27 |

Data is illustrative and based on findings for structurally related compounds PYFD2 nih.gov and MSTD7 nih.gov to demonstrate the potential of the D-π-A thiophene scaffold.

Structure-Activity Relationship (SAR) Studies for Analog Development in Chemical Library Design

Structure-Activity Relationship (SAR) studies are a cornerstone of rational drug design and the development of chemical libraries for high-throughput screening. SAR involves synthesizing a series of analogs of a lead compound and evaluating them for a specific biological activity to determine which molecular features are essential for function. nih.gov

This compound is an ideal starting point for SAR studies. A systematic approach to creating a chemical library would involve:

Modification of the Carboxylic Acid: Converting the -COOH group to a variety of esters, amides, or other bioisosteres to probe interactions at the binding site and alter properties like cell permeability. researchgate.net

Substitution on the Tolyl Ring: Introducing different substituents (e.g., halogens, methoxy (B1213986), nitro groups) at various positions on the tolyl ring to evaluate the effect of electronics (electron-donating vs. electron-withdrawing) and sterics on activity.

Substitution on the Thiophene Ring: Placing substituents at the C4 or C5 positions of the thiophene ring to further explore the required structural space for activity.

SAR studies on thiophene-2-carboxamide derivatives have revealed key insights into their antibacterial and antioxidant activities. For example, the presence of an amino group was found to be more potent than a hydroxyl or methyl group, and a methoxy substituent on an attached benzene ring also influenced activity. nih.gov

| Compound Series | Key Functional Group | Substituent on Benzene Ring | Antibacterial Activity Index (%) |

|---|---|---|---|

| 3-hydroxy | -OH | -H | 62.5 |

| 3-hydroxy | -OH | -OCH3 | 70.8 |

| 3-amino | -NH2 | -H | 79.2 |

| 3-amino | -NH2 | -OCH3 | 83.3 |

Data adapted from SAR studies on related thiophene carboxamides to illustrate the principles of analog development. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-m-Tolyl-thiophene-3-carboxylic Acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling a substituted thiophene core with a toluyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, intermediates like methyl 2-amino-thiophene-3-carboxylate ( ) are functionalized using acyl chlorides or aryl boronic acids under catalytic conditions (e.g., Pd catalysts).

- Optimization : Reaction parameters such as temperature (e.g., reflux in CH2Cl2), solvent polarity, and catalyst loading (e.g., 1.2 equivalents of anhydrides in ) critically influence yield. Purification via reverse-phase HPLC (e.g., methanol-water gradients) ensures high purity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Techniques :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 165–170 ppm for carboxylic carbons) confirm regiochemistry and functionalization ().

- IR : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~2500–3300 cm<sup>-1</sup> (O-H in carboxylic acid) validate structural motifs .

- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>95% as per ).

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ().

- Disposal : Collect waste in sealed containers labeled "halogenated organics" to prevent environmental release ( ).

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of the thiophene ring be addressed?

- Strategy : Electron-withdrawing groups (e.g., -COOH) deactivate the thiophene ring, directing electrophiles to the 5-position. Computational modeling (e.g., DFT) predicts reactive sites by analyzing frontier molecular orbitals .

- Case Study : In 2-chloro-5-methylthiophene-3-carboxylic acid (), steric and electronic effects of the methyl and chloro groups guide substitution patterns.

Q. What computational methods are effective in predicting the reactivity of this compound in catalytic processes?

- Tools : Density Functional Theory (DFT) calculates activation energies for proposed reaction pathways (e.g., Pd-catalyzed cross-coupling). Software like Gaussian or ORCA models transition states and intermediates.

- Validation : Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data ( ) to refine accuracy .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous thiophene derivatives?

- Analysis :

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4 | DMF/H2O | 67% | |

| Friedel-Crafts | AlCl3 | CH2Cl2 | 47% |

- Factors : Solvent polarity (DMF vs. CH2Cl2), catalyst efficiency (Pd vs. Lewis acids), and steric hindrance from substituents (e.g., tert-butyl groups in ) explain yield disparities.

Data Contradictions and Mitigation

- Toxicity Data Gaps : While –4 provide safety guidelines, no PNEC/DNEL values are available. Researchers should conduct zebrafish embryo toxicity assays (ZFET) to estimate ecological risks .

- Stability Conflicts : states stability under normal conditions, but decomposition products (CO, SOx) suggest sensitivity to strong oxidizers. Store the compound at RT in inert atmospheres (N2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.